molecular formula C21H21ClN2O8 B601452 Demeclocycline

Demeclocycline

Cat. No. B601452
M. Wt: 464.9 g/mol
InChI Key: GUXHBMASAHGULD-SEYHBJAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Scientific Research Applications

    • Demeclocycline finds applications in various fields:

        Medicine: It is used off-label to treat (low blood sodium concentration) due to the syndrome of inappropriate antidiuretic hormone (SIADH). It reduces responsiveness of collecting tubule cells to ADH, inducing nephrogenic diabetes insipidus.

        Chemistry: Researchers study its chemical properties and reactivity.

        Biology: It may be used in cell culture studies.

        Industry: This compound’s industrial applications are limited due to resistance.

  • Mechanism of Action

  • Safety and Hazards

    Demeclocycline may cause serious side effects. It may cause severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), new or worsening cough, fever, trouble breathing, painful swallowing, vomiting blood, kidney problems, low blood cell counts, increased pressure inside the skull, or signs of liver or pancreas problems . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

    Preparation Methods

  • Chemical Reactions Analysis

  • Comparison with Similar Compounds

    properties

    IUPAC Name

    (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GUXHBMASAHGULD-SEYHBJAFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H21ClN2O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    64-73-3 (mono-hydrochloride)
    Record name Demeclocycline [USP:INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID1022893
    Record name Demeclocycline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1022893
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    464.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C
    Record name Demeclocycline
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00618
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name DEMECLOCYCLINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Mechanism of Action

    Demeclocycline inhibits cell growth by inhibiting translation. It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria. The binding is reversible in nature. The use in SIADH actually relies on a side-effect of tetracycline antibiotics; many may cause diabetes insipidus (dehydration due to the inability to concentrate urine). It is not completely understood why demeclocycline impairs the action of antidiuretic hormone, but it is thought that it blocks the binding of the hormone to its receptor., Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome & preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels, formed by the porin proteins of the outer cell membrane, & active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood it also is energy requiring. /Tetracyclines/, ...INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. THEREFORE, IT IS PROBABLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, ... Drugs to antagonize /antidiuretic hormone/, ADH, action can be used /to treat the syndrome of inappropriate antidiuretic hormone secretion/. These include a loop diuretic, demeclocycline ... . ... Demeclocycline & lithium directly impair the response to ADH at the collecting tubule, inducing nephrogenic diabetes insipidus. Demeclocycline usually is better tolerated than lithium.
    Record name Demeclocycline
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00618
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name DEMECLOCYCLINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Color/Form

    YELLOW CRYSTALLINE POWDER

    CAS RN

    127-33-3
    Record name Demeclocycline [USP:INN:BAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Demeclocycline
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00618
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Demeclocycline
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID1022893
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Demeclocycline
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name DEMECLOCYCLINE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name DEMECLOCYCLINE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Melting Point

    220-223 °C
    Record name Demeclocycline
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB00618
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

    Q & A

    A: Demeclocycline primarily acts by inhibiting the action of antidiuretic hormone (ADH) at the level of the renal collecting tubule, leading to aquaresis (increased excretion of water in urine). [] This is achieved by interfering with the binding of ADH to its receptor (V2 receptor) and subsequent downstream signaling events, particularly the production of cyclic adenosine monophosphate (cAMP) and the translocation of aquaporin-2 water channels to the cell membrane. [, , , ]

    A: In SIADH, there is an excess of ADH, leading to water retention and dilutional hyponatremia. By inhibiting ADH action, this compound promotes water excretion, thereby increasing serum sodium levels and correcting hyponatremia. [, , , , , , , , ]

    A: Research suggests this compound can directly inhibit the growth of brain tumor-initiating cells (BTICs) in vitro. [] The exact mechanisms underlying this direct effect are not fully elucidated but may involve the modulation of genes involved in DNA damage response, cell signaling, and oxidative stress. []

    A: this compound can stimulate monocytes, enhancing their tumor necrosis factor-alpha (TNF-α) production and chemotactic capacity. [] This stimulation indirectly contributes to restricting BTIC growth, suggesting a potential role for this compound in reactivating compromised immune cells within the tumor microenvironment. []

    A: this compound has a molecular formula of C17H21ClN2O8 and a molecular weight of 464.85 g/mol. []

    A: Yes, this compound exhibits characteristic ultraviolet (UV) absorption, which is commonly employed for its analytical detection and quantification. [, , ] Additionally, high-performance liquid chromatography with diode array detection (HPLC-DAD) methods utilize specific UV wavelengths for the analysis of this compound and related compounds. [, ]

    A: Yes, studies have shown that the addition of calcium hydroxide, a common ingredient in dental pastes, can significantly reduce the concentration of this compound over time. [] This highlights the importance of considering material compatibility when formulating this compound-containing products.

    A: this compound, like other tetracyclines, can undergo degradation under the influence of light, moisture, and oxidation. [] Therefore, appropriate storage conditions, such as protection from light and humidity, are crucial to maintain its stability.

    A: While specific SAR studies on this compound are limited in the provided research, it is known that this compound is a tetracycline derivative. [] Subtle structural differences within the tetracycline class can influence their pharmacological properties, including antimicrobial activity, ADH antagonism, and potential for side effects.

    A: Research suggests that this compound exhibits a unique ability to directly reduce BTIC growth compared to other tested tetracycline derivatives. [] This implies that specific structural features of this compound are essential for this particular activity.

    A: this compound is typically administered orally. [, ] Dosages vary depending on the clinical indication and patient response, with typical daily doses ranging from 600 to 1200 mg. [, , ]

    A: this compound is primarily excreted through the kidneys. [, ] Therefore, monitoring renal function is essential during treatment, particularly in patients with pre-existing renal impairment.

    A: Factors like age, renal function, and concomitant medications can potentially influence the pharmacokinetics of this compound. [, , ] Close monitoring and dosage adjustments may be necessary in specific populations, such as elderly patients or those with impaired renal function.

    A: Researchers have utilized neurosphere and alamarBlue assays, along with cell counts, to evaluate the effects of this compound on BTIC growth in vitro. [] These assays provide insights into the compound's ability to inhibit BTIC proliferation and survival.

    A: Yes, this compound effectively reversed hyponatremia in a rat model of SIADH. [] This animal study provides further evidence supporting the clinical use of this compound in managing SIADH.

    A: While the provided research doesn't cite specific clinical trials in cancer patients, a study documented the successful use of this compound in treating hyponatremia in patients with cancer or aplastic anemia. [] This suggests its potential applicability in managing hyponatremia in this patient population.

    A: While mechanisms of resistance to this compound's aquaretic effect are not well-documented, it's important to note that this compound is a tetracycline antibiotic. Bacterial resistance to tetracyclines commonly arises from mechanisms like efflux pumps, ribosomal protection proteins, and enzymatic inactivation. []

    A: Cross-resistance between this compound and other tetracyclines can occur due to shared resistance mechanisms. [] Factors like bacterial species, resistance determinants, and exposure history influence the extent of cross-resistance.

    A: this compound can cause several side effects, with the most concerning being nephrotoxicity, particularly in patients with pre-existing renal insufficiency. [, , ] Other reported side effects include azotemia, increased serum creatinine, nausea, and photosensitivity reactions. [, , , ]

    A: this compound should be used cautiously in patients with renal impairment, liver disease, and those taking other nephrotoxic medications. [, , ] Close monitoring of renal function is crucial during treatment.

    A: High-performance liquid chromatography (HPLC) coupled with UV detection, particularly diode array detection (DAD), is widely used for quantifying this compound in various matrices, including biological samples, pharmaceuticals, and environmental samples. [, ]

    A: Yes, besides HPLC, techniques like spectrophotometry, particularly first-derivative spectrophotometry, can be employed for the determination of this compound. [, ] The choice of method depends on factors like sensitivity, selectivity, and available instrumentation.

    A: Research indicates that conventional wastewater treatment processes may not effectively remove all tetracycline antibiotics. [] This raises concerns about their potential presence in treated wastewater effluents and the environment.

    A: The presence of tetracycline antibiotics in the environment can contribute to the development and spread of antibiotic resistance genes in bacterial populations. [] This poses a significant threat to human and animal health.

    A: Yes, other treatment options for SIADH include fluid restriction, salt supplementation, loop diuretics, urea, and vasopressin receptor antagonists (vaptans). [, , , ] The choice of treatment depends on factors like the severity of hyponatremia, underlying cause, and patient-specific factors.

    A: this compound, a tetracycline derivative, was developed in the early 1960s. [] Its initial clinical use was primarily as an antibiotic for treating various bacterial infections.

    A: The aquaretic effect of this compound, its ability to increase urine output, was first reported in the 1970s. [, , ] This discovery led to its use in treating SIADH and other conditions characterized by water retention.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.